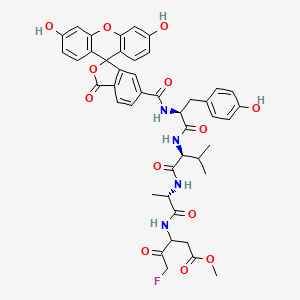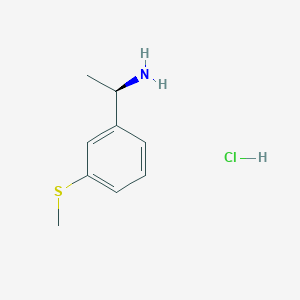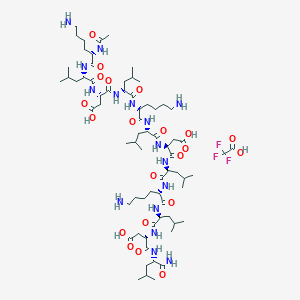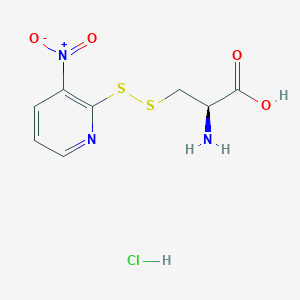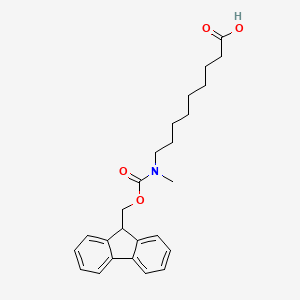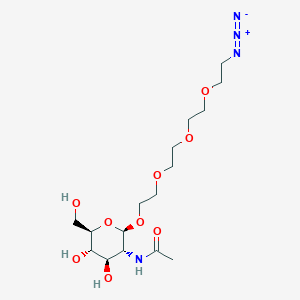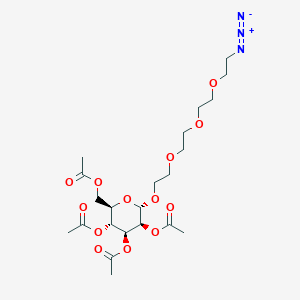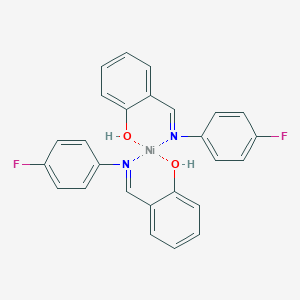
Bis(N-salicylidene-4-fluoroaniline)-nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) (BFSN) is an organometallic complex which has been widely studied in the scientific community due to its unique properties. BFSN is a divalent nickel complex with two N-salicylidene-4-fluoroaniline ligands in a square planar geometry. It has been found to have a wide range of applications in scientific research and has been used in various fields, such as catalysis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have a wide range of applications in scientific research. It has been used in catalysis, materials science, and biochemistry. In catalysis, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the hydrogenation of alkenes and alkynes, as well as the hydrolysis of esters. In materials science, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of polymers, as well as in the synthesis of metal-organic frameworks (MOFs). In biochemistry, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of proteins, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is not fully understood. However, it is believed that the complex acts as an electron donor, donating electrons to the substrate. This results in the formation of a complex between the substrate and the Bis(N-salicylidene-4-fluoroaniline)-nickel(II), which can then undergo further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) have not been extensively studied. However, it has been shown to have antifungal activity, as well as antibacterial activity. It has also been found to have antioxidant activity, which may be beneficial in treating certain diseases. Additionally, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have potential anti-cancer activity, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments is that it is relatively easy to synthesize, and can be stored for long periods of time. Additionally, it is relatively non-toxic, making it safer to use in experiments. However, there are some limitations to using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in light, and can decompose if exposed to too much light.
Zukünftige Richtungen
There are a number of potential future directions for research involving Bis(N-salicylidene-4-fluoroaniline)-nickel(II). For example, further research could be done on the biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential anti-cancer activity. Additionally, research could be done on the mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential applications in other fields, such as drug delivery. Finally, research could be done on the synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), in order to develop more efficient and cost-effective methods of synthesis.
Synthesemethoden
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can be synthesized by a variety of methods. The most common method is to react a solution of nickel(II) chloride hexahydrate with a solution of 4-fluoroaniline and salicylic acid in acetonitrile. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the excess acid. The reaction is then heated at a temperature of 80-90°C for several hours in order to complete the reaction.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGJFBERUCFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

